molecular formula C36H30O12 B1247688 (10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

Cat. No. B1247688
M. Wt: 654.6 g/mol
InChI Key: IEVJARSTOGQGJT-LQFQNGICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid is a natural product found in Actinomadura with data available.

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Müller and Prinz (1997) involved synthesizing a novel series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, which were evaluated for their enzyme inhibitory and antiproliferative activity. This research demonstrates the potential use of anthracenone derivatives in medical applications, particularly in addressing conditions like psoriasis (Müller & Prinz, 1997).

Acid-Catalyzed Cyclization

Gao et al. (2006) explored the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes. This research contributes to the understanding of chemical reactions involving anthracene derivatives, which is valuable for various fields of chemistry and materials science (Gao et al., 2006).

Synthesis of Analogous Compounds

Research by Mhaskar and Subbarao (1993) on the synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid demonstrates the process of synthesizing compounds that are structurally similar to anthracene derivatives. This type of research is vital for the development of new compounds with potential applications in various scientific fields (Mhaskar & Subbarao, 1993).

Photomechanical Materials

The study by Zhu et al. (2014) on fluorinated derivatives of 9-anthracene carboxylic acid highlights the synthesis and characterization of materials with reversible photomechanical response. Such research is crucial for the advancement of materials science, particularly in the development of novel photomechanical materials (Zhu et al., 2014).

Anodic Oxidation Studies

Koketsu et al. (1993) investigated the anodic oxidation of anthrone and related compounds in the presence of excess carboxylic acids. This research contributes to the field of electrochemistry, particularly in understanding the oxidation processes of anthracene derivatives (Koketsu et al., 1993).

properties

Product Name

(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

Molecular Formula

C36H30O12

Molecular Weight

654.6 g/mol

IUPAC Name

(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

InChI

InChI=1S/C36H30O12/c1-13-7-9-17-27(29(13)39)31(41)23-15(3)25(33(43)44)21(37)11-19(23)35(17,5)47-48-36(6)18-10-8-14(2)30(40)28(18)32(42)24-16(4)26(34(45)46)22(38)12-20(24)36/h7-12,37-40H,1-6H3,(H,43,44)(H,45,46)/t35-,36-/m1/s1

InChI Key

IEVJARSTOGQGJT-LQFQNGICSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@](C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OO[C@@]4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O

SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O

synonyms

oxanthromicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid
Reactant of Route 2
(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid
Reactant of Route 3
(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid
Reactant of Route 4
(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid
Reactant of Route 5
(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid
Reactant of Route 6
(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

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